molecular formula C8H13N3 B11784646 1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine

1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine

Cat. No.: B11784646
M. Wt: 151.21 g/mol
InChI Key: MDNKQCRWLGBXDK-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming the pyrazole ring . The cyclopropanamine group can then be introduced through various synthetic routes, including nucleophilic substitution reactions.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(1-Ethyl-1H-pyrazol-3-yl)cyclopropanamine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H13N3/c1-2-11-6-3-7(10-11)8(9)4-5-8/h3,6H,2,4-5,9H2,1H3

InChI Key

MDNKQCRWLGBXDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2(CC2)N

Origin of Product

United States

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